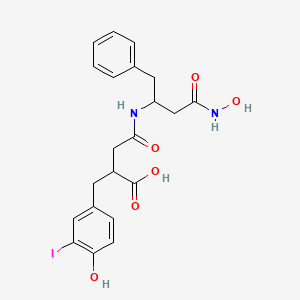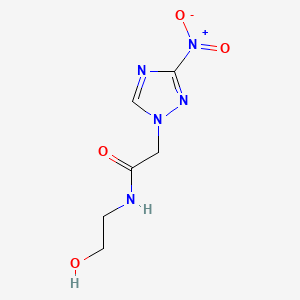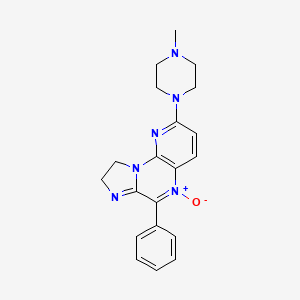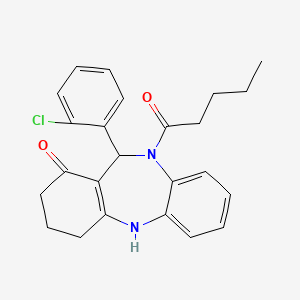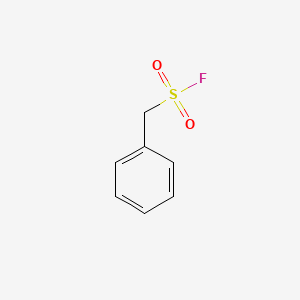
苯甲基磺酰氟
描述
苯甲基磺酰氟是一种化学化合物,分子式为 C7H7FO2S,摩尔质量为 174.19 g/mol 。它通常用作生物化学和分子生物学中的丝氨酸蛋白酶抑制剂。 该化合物在制备细胞裂解液方面特别有效,因为它有助于通过抑制丝氨酸蛋白酶来防止蛋白质降解 .
科学研究应用
苯甲基磺酰氟在科学研究中具有广泛的应用:
作用机制
苯甲基磺酰氟通过不可逆地抑制丝氨酸蛋白酶来发挥其作用。 该机制涉及对酶中的活性位点丝氨酸残基进行磺酰化 。 该反应在苯甲基磺酰氟的磺酰基与丝氨酸残基的羟基之间形成共价键,导致酶失活 。 这种机制类似于二异丙基氟磷酸酯,另一种丝氨酸蛋白酶抑制剂 .
生化分析
Biochemical Properties
Phenylmethylsulfonyl fluoride functions as a non-specific inhibitor of multiple proteases and other enzymes, such as palmityl coenzyme A deacylase, arylsulfatase A, acetylcholinesterase, trypsin, and chymotrypsin . It is an irreversible inhibitor, and sulfonylates hydroxyl groups of the serine residues present in the active site of enzymes .
Cellular Effects
Phenylmethylsulfonyl fluoride demonstrates a selective inhibition of acetylcholine esterase, primarily targeting membrane-associated forms . The observed brain selectivity is thought to be a consequence of the relatively higher proportion of membrane-associated acetylcholine esterase in the brain compared to peripheral tissues .
Molecular Mechanism
Phenylmethylsulfonyl fluoride reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . Because Phenylmethylsulfonyl fluoride bonds covalently to the enzyme, the complex can be viewed by X-ray crystallography .
Temporal Effects in Laboratory Settings
The stability of Phenylmethylsulfonyl fluoride in aqueous solutions is low, as it undergoes hydrolysis with water . Phenylmethylsulfonyl fluoride is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol .
Dosage Effects in Animal Models
The median lethal dose of Phenylmethylsulfonyl fluoride is between 150–215 mg/kg . It is an acetylcholine esterase inactivator .
Metabolic Pathways
Phenylmethylsulfonyl fluoride is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Technically Phenylmethylsulfonyl fluoride is part of the human exposome .
准备方法
苯甲基磺酰氟可以通过多种方法合成。 一种常见的合成路线涉及苄基氯与亚硫酸钠反应生成苄基磺酸酯,然后用四氟化硫氟化生成苯甲基磺酰氟 。反应条件通常涉及无水溶剂和受控温度以确保产品的稳定性。
在工业生产中,苯甲基磺酰氟通常通过在碱存在下使苄醇与亚硫酰氯反应,然后用氢氟酸氟化来制备 。这种方法允许大规模生产并确保最终产品的纯度高。
化学反应分析
苯甲基磺酰氟会经历几种类型的化学反应,包括:
取代反应: 它与胺和醇等亲核试剂反应,分别生成磺酰胺和磺酸酯.
这些反应中常用的试剂包括氢氧化钠等碱和乙醇、甲醇和异丙醇等溶剂 。从这些反应中形成的主要产物取决于所使用的特定亲核试剂或反应条件。
相似化合物的比较
苯甲基磺酰氟通常与其他磺酰氟试剂(如对氨基苯甲基磺酰氟和己基甲基磺酰氟)进行比较 。 这些化合物具有相似的作用机制,但在对各种丝氨酸蛋白酶的选择性和反应性方面有所不同 。 例如,对氨基苯甲基磺酰氟可以改变对天然折叠蛋白质结构的访问,使其能够与苯甲基磺酰氟无法有效靶向的丝氨酸酶反应 .
类似的化合物包括:
二异丙基氟磷酸酯: 另一种具有类似作用机制的丝氨酸蛋白酶抑制剂.
对氨基苯甲基磺酰氟: 一种对丝氨酸蛋白酶具有不同选择性的磺酰氟试剂.
己基甲基磺酰氟: 一种对特定丝氨酸酶具有独特反应性的磺酰氟试剂.
属性
IUPAC Name |
phenylmethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059819 | |
| Record name | Phenylmethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
329-98-6 | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PMSF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylmethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-toluenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMETHANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PMSF acts as a non-specific, irreversible serine protease inhibitor. [, , , , , , ] It interacts with the catalytic serine residue in the active site of these enzymes, forming a stable sulfonyl enzyme derivative and blocking further enzymatic activity. [, , ] This inhibition can have varied downstream effects depending on the specific protease targeted and the biological system involved. For instance, PMSF has been shown to inhibit the degradation of anandamide, an endocannabinoid, by targeting Fatty Acid Amide Hydrolase (FAAH), leading to increased anandamide levels. [] In another study, PMSF prevented the conversion of active type-1 protein phosphatases into the ATP-Mg-dependent form, impacting cellular signaling cascades. []
ANone:
- Molecular formula: C₇H₇FO₂S []
- Molecular weight: 174.19 g/mol []
- Spectroscopic data: While the provided research papers do not offer comprehensive spectroscopic data for PMSF, they mention techniques like NMR used for structural characterization of PMSF analogs. [] For detailed spectroscopic data, referring to chemical databases like PubChem or ChemSpider would be beneficial.
A: PMSF is unstable in aqueous solutions, rapidly degrading at a rate of >1 h at pH 7. [, ] This instability necessitates its storage in anhydrous solvents like isopropanol or DMSO. [, ] Furthermore, its effectiveness as a protease inhibitor can be influenced by factors like temperature, pH, and the presence of other chemicals.
A: PMSF itself does not possess catalytic properties. It is an irreversible inhibitor, meaning it permanently modifies its target enzyme. [, , ] The mechanism involves sulfonylation of the active site serine residue, forming a stable covalent bond. [, ] PMSF is not highly selective and can inhibit various serine proteases, including chymotrypsin, trypsin, thrombin, and subtilisin. [, , , ] This lack of specificity limits its use as a therapeutic agent but makes it a valuable tool in biochemical research for broad-spectrum protease inhibition during protein purification and analysis. [, , ]
A: Research into PMSF analogs, particularly the fatty acid sulfonyl fluorides, sheds light on its SAR. [, ] Chain length significantly influences both enzyme inhibitory activity and binding affinity for the cannabinoid receptor CB1. [, ] For instance, palmitylsulfonyl fluoride (C16) demonstrated higher potency as an anandamide amidase inhibitor compared to PMSF, while longer chain lengths decreased the affinity for the CB1 receptor. [] These findings suggest that modifying the alkyl chain of PMSF can modulate its activity, potency, and selectivity towards specific targets. [, , ]
A: As previously mentioned, PMSF degrades rapidly in aqueous solutions. [, ] Therefore, it is typically stored and used in anhydrous organic solvents like isopropanol or DMSO. [, ] While the provided research does not explore specific formulation strategies for PMSF, its inherent instability in aqueous solutions poses a challenge for its development as a therapeutic agent. [] Further research into formulations that enhance its stability and bioavailability would be crucial for its clinical application. []
A: The provided research does not directly address PMSF resistance. As a non-specific serine protease inhibitor, its effectiveness relies on covalent modification of the catalytic serine residue. [, ] Therefore, resistance mechanisms, if they exist, might involve mutations in the active site of target proteases that hinder PMSF binding or hydrolysis. [] Understanding potential resistance mechanisms would be essential for developing novel protease inhibitors that overcome this challenge. [, ]
A: While PMSF has been a valuable research tool, information regarding its long-term toxicity and safety profile in humans is limited. [, ] One study found PMSF to have relatively low systemic toxicity in mice (LD50 = 200 mg/kg, i.p.) [], but further research is needed to understand potential adverse effects and long-term consequences of PMSF exposure. [, , ]
A: The use of PMSF spans various disciplines, including biochemistry, cell biology, pharmacology, and toxicology. [, , , , , , , , , , , ] Its role as a protease inhibitor has been instrumental in understanding protease function, signal transduction pathways, and the development of neurodegenerative diseases. [, , , ] Furthermore, research on PMSF analogs has implications for developing more selective and stable protease inhibitors with potential therapeutic applications. [, , ] This cross-disciplinary use of PMSF highlights its significance as a research tool and its contribution to advancing our understanding of diverse biological processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


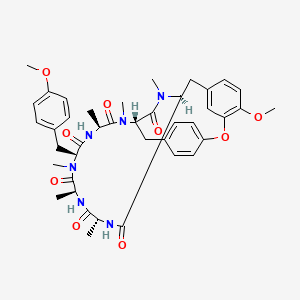


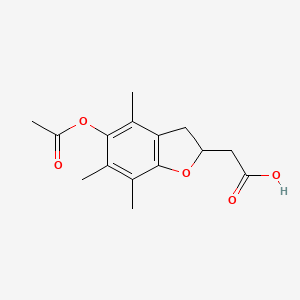

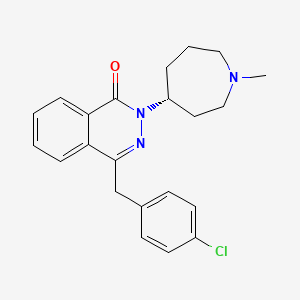
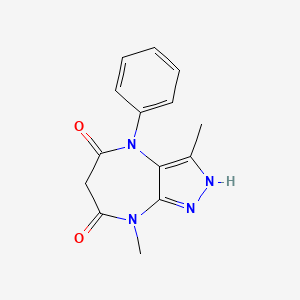
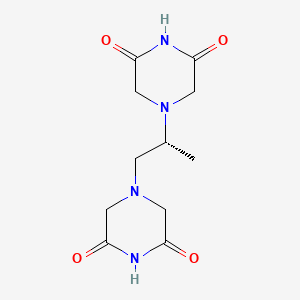
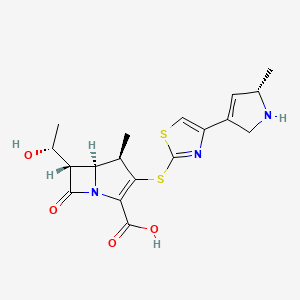
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
